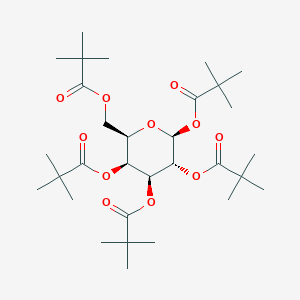![molecular formula C7H16ClNO2 B7802795 [(2S,3S)-1-methoxy-3-methyl-1-oxopentan-2-yl]azanium;chloride](/img/structure/B7802795.png)
[(2S,3S)-1-methoxy-3-methyl-1-oxopentan-2-yl]azanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S,3S)-1-methoxy-3-methyl-1-oxopentan-2-yl]azanium;chloride is a unique and complex compound. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This article delves into the intricate details of this compound, from its preparation methods to its mechanism of action and scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(2S,3S)-1-methoxy-3-methyl-1-oxopentan-2-yl]azanium;chloride involves several chemical reactions, typically starting with the appropriate precursor molecules. The reaction conditions often require precise control of temperature, pH, and solvent selection to achieve the desired purity and yield.
Industrial Production Methods: Industrial-scale production of this compound involves similar synthetic routes but on a larger scale. Advanced technologies, such as continuous flow reactors and automated synthesis equipment, are employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's properties and enhancing its utility in different applications.
Common Reagents and Conditions: The compound reacts with a wide range of reagents, such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., ammonia). The reaction conditions are meticulously optimized to favor the formation of the desired products.
Major Products Formed: Depending on the reaction type and conditions, the major products can vary. For instance, oxidation reactions may yield different oxo-derivatives, while substitution reactions could introduce various functional groups into the compound.
Scientific Research Applications
Chemistry: In chemistry, [(2S,3S)-1-methoxy-3-methyl-1-oxopentan-2-yl]azanium;chloride is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new catalysts and chemical sensors.
Biology: Biological applications include its use as a probe for studying enzyme mechanisms and as a building block for designing bioactive molecules that can interact with specific biological targets.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an antimicrobial agent and in drug delivery systems due to its ability to interact with biological membranes.
Industry: Industrial applications span various sectors, including pharmaceuticals, agrochemicals, and materials science. Its stability and reactivity make it a versatile component in the production of high-performance materials and specialty chemicals.
Mechanism of Action
The mechanism by which [(2S,3S)-1-methoxy-3-methyl-1-oxopentan-2-yl]azanium;chloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can form covalent or non-covalent bonds with proteins, enzymes, or other biomolecules, altering their function and activity. This interaction is often mediated through its unique functional groups, which can participate in various chemical reactions within the biological environment.
Comparison with Similar Compounds
When compared with other similar compounds, [(2S,3S)-1-methoxy-3-methyl-1-oxopentan-2-yl]azanium;chloride stands out due to its unique structural features and reactivity. Similar compounds include:
[(2S,3S)-1-hydroxy-3-methyl-1-oxopentan-2-yl]azanium;chloride
[(2S,3S)-1-ethoxy-3-methyl-1-oxopentan-2-yl]azanium;chloride
[(2S,3S)-1-methoxy-3-ethyl-1-oxopentan-2-yl]azanium;chloride
Each of these compounds exhibits distinct chemical behaviors and applications, but the presence of the methoxy group in this compound provides unique advantages in terms of reactivity and stability.
That should give you a comprehensive look at this compound. Anything in particular you want to dive deeper into?
Properties
IUPAC Name |
[(2S,3S)-1-methoxy-3-methyl-1-oxopentan-2-yl]azanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-4-5(2)6(8)7(9)10-3;/h5-6H,4,8H2,1-3H3;1H/t5-,6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTBEWGOPAFTTH-GEMLJDPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC)[NH3+].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OC)[NH3+].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18598-74-8 |
Source


|
| Record name | L-Isoleucine, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18598-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
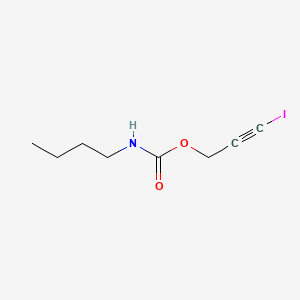

![[(1S)-1-carboxy-3-phenylpropyl]azanium;chloride](/img/structure/B7802731.png)
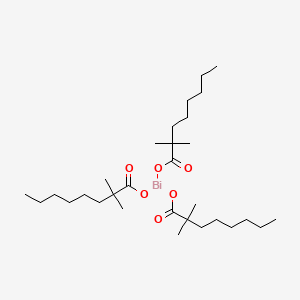
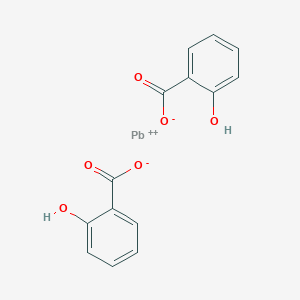
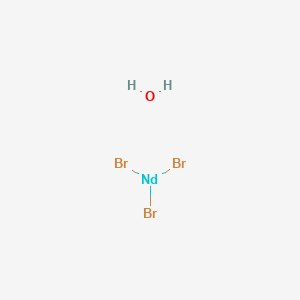
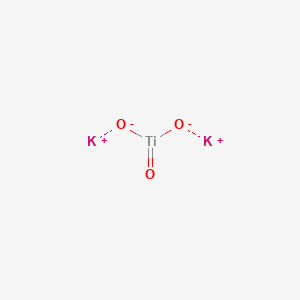
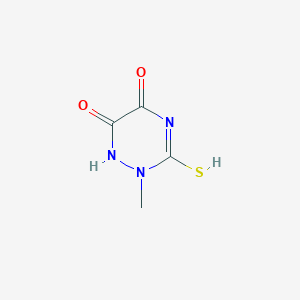
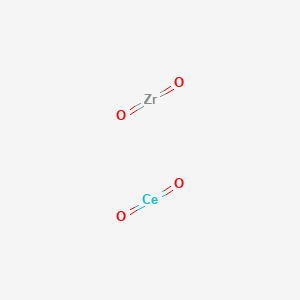
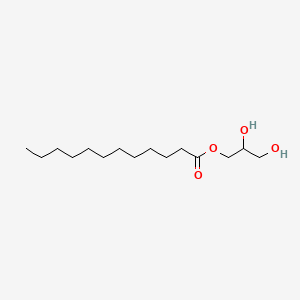
![sodium;2-[dodecanoyl(methyl)amino]acetate](/img/structure/B7802816.png)

